
Antimicrobial peptide-57
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
GPR15L can be synthesized using recombinant DNA technology. The gene encoding GPR15L is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli. The host cells produce the peptide, which is then purified using techniques such as affinity chromatography . The peptide consists of 57 amino acid residues and has a calculated molecular weight of 6.5 kDa .
Chemical Reactions Analysis
GPR15L undergoes various chemical reactions, primarily involving its interaction with receptors and other proteins. It can cause mast cell degranulation through the activation of Mas-related G protein-coupled receptors (MRGPRs) . This interaction leads to the release of histamine and other inflammatory mediators, contributing to its pruritogenic effects . The peptide also forms intramolecular disulfide bonds, which are crucial for its stability and function .
Scientific Research Applications
GPR15L has several scientific research applications:
Immunology: GPR15L is involved in the recruitment of immune cells, particularly T cells, to sites of inflammation.
Microbiology: GPR15L has antimicrobial properties and is effective against various Gram-positive bacteria, including Staphylococcus aureus.
Cancer Research: GPR15L, along with its receptor GPR15, has been implicated in the regulation of colon cancer cell growth and may serve as a potential target for cancer therapy.
Mechanism of Action
GPR15L exerts its effects by binding to the G protein-coupled receptor GPR15. This interaction activates downstream signaling pathways involving Gi proteins, leading to various cellular responses . In the context of pruritus, GPR15L activates MRGPRs on sensory neurons and mast cells, causing the release of histamine and other pruritogenic mediators . Additionally, GPR15L can modulate immune cell trafficking and inflammation through its chemotactic properties .
Comparison with Similar Compounds
GPR15L shares similarities with other chemokines, particularly those in the CC chemokine family. it is unique in its C-terminal region, which serves as the activation domain . This distinguishes it from traditional chemokines that typically rely on their N-terminal regions for receptor interaction . Similar compounds include:
Histamine: A well-known pruritogen that also induces itch through mast cell degranulation.
Chloroquine: Another pruritogen that activates sensory neurons but has a shorter duration of action compared to GPR15L.
GPR15L’s unique structure and function make it a valuable compound for research in various fields, including immunology, dermatology, and cancer biology.
Properties
Molecular Formula |
C286H469N97O70S4 |
|---|---|
Molecular Weight |
6515 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(1R,4S,7S,10S,16S,19S,25S,28S,31S,34S,37S,40S,43S,49S,52S,55S,58S,61S,64R,67S,73S,76R,81R)-43,67-bis(4-aminobutyl)-81-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-28,37-bis(2-amino-2-oxoethyl)-7,58-bis[3-(diaminomethylideneamino)propyl]-34-[(1R)-1-hydroxyethyl]-19,31-bis(hydroxymethyl)-4,49,52-tris(1H-imidazol-4-ylmethyl)-40,61-bis(2-methylpropyl)-2,5,8,11,17,20,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,74,82-tricosaoxo-10,55-di(propan-2-yl)-78,79,85,86-tetrathia-3,6,9,12,18,21,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,75,83-tricosazapentacyclo[62.19.4.012,16.021,25.069,73]heptaoctacontane-76-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C286H469N97O70S4/c1-141(2)110-182-241(415)338-167(63-33-38-90-288)229(403)325-130-215(394)335-189(118-159-125-312-138-328-159)247(421)357-191(120-161-127-314-140-330-161)252(426)369-218(147(13)14)266(440)344-173(70-45-97-318-282(302)303)236(410)353-185(113-144(7)8)244(418)365-198-134-454-455-135-199(256(430)358-190(119-160-126-313-139-329-160)248(422)340-175(72-47-99-320-284(306)307)238(412)371-220(149(17)18)276(450)383-109-57-82-209(383)264(438)364-197(133-386)275(449)381-107-56-80-207(381)263(437)359-192(121-211(294)390)250(424)363-196(132-385)253(427)375-224(156(27)388)269(443)360-193(122-212(295)391)249(423)355-182)367-257(431)200(366-245(419)186(114-145(9)10)354-237(411)174(71-46-98-319-283(304)305)345-268(442)223(155(26)387)374-239(413)176(73-48-100-321-285(308)309)339-232(406)168(67-42-94-315-279(296)297)334-214(393)129-326-230(404)195(131-384)362-246(420)187(116-157-123-323-165-61-30-28-58-162(157)165)350-227(401)153(24)332-231(405)169(64-34-39-91-289)336-226(400)154(25)333-259(433)203-76-51-102-376(203)271(445)179(74-49-101-322-286(310)311)346-233(407)171(68-43-95-316-280(298)299)337-228(402)164(292)60-32-37-89-287)136-456-457-137-201(368-265(439)208-81-54-103-377(208)270(444)178(347-255(198)429)66-36-41-93-291)254(428)341-170(65-35-40-92-290)234(408)351-183(111-142(3)4)242(416)348-180(84-87-216(395)396)272(446)379-105-53-79-206(379)262(436)349-181(85-88-217(397)398)273(447)378-104-52-77-204(378)260(434)342-172(69-44-96-317-281(300)301)235(409)352-184(112-143(5)6)243(417)356-188(117-158-124-324-166-62-31-29-59-163(158)166)251(425)370-219(148(15)16)267(441)372-221(150(19)20)277(451)382-108-50-75-202(382)258(432)327-128-213(392)331-152(23)225(399)361-194(115-146(11)12)274(448)380-106-55-78-205(380)261(435)343-177(83-86-210(293)389)240(414)373-222(151(21)22)278(452)453/h28-31,58-59,61-62,123-127,138-156,164,167-209,218-224,323-324,384-388H,32-57,60,63-122,128-137,287-292H2,1-27H3,(H2,293,389)(H2,294,390)(H2,295,391)(H,312,328)(H,313,329)(H,314,330)(H,325,403)(H,326,404)(H,327,432)(H,331,392)(H,332,405)(H,333,433)(H,334,393)(H,335,394)(H,336,400)(H,337,402)(H,338,415)(H,339,406)(H,340,422)(H,341,428)(H,342,434)(H,343,435)(H,344,440)(H,345,442)(H,346,407)(H,347,429)(H,348,416)(H,349,436)(H,350,401)(H,351,408)(H,352,409)(H,353,410)(H,354,411)(H,355,423)(H,356,417)(H,357,421)(H,358,430)(H,359,437)(H,360,443)(H,361,399)(H,362,420)(H,363,424)(H,364,438)(H,365,418)(H,366,419)(H,367,431)(H,368,439)(H,369,426)(H,370,425)(H,371,412)(H,372,441)(H,373,414)(H,374,413)(H,375,427)(H,395,396)(H,397,398)(H,452,453)(H4,296,297,315)(H4,298,299,316)(H4,300,301,317)(H4,302,303,318)(H4,304,305,319)(H4,306,307,320)(H4,308,309,321)(H4,310,311,322)/t152-,153-,154-,155+,156+,164-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,218-,219-,220-,221-,222-,223-,224-/m0/s1 |
InChI Key |
MKYBCIBFBPPBKT-QSWODBGPSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(=O)N)CO)C(C)C)CCCN=C(N)N)CC5=CNC=N5)NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H]6CCCN6C(=O)[C@@H](NC2=O)CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCC(=O)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)CC(C)C)CCCN=C(N)N)C(C)C)CC1=CNC=N1)CC1=CNC=N1)CCCCN)CC(C)C)CC(=O)N)O |
Canonical SMILES |
CC(C)CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)C(C)C)CC5=CNC=N5)CC6=CNC=N6)CCCCN)CC(C)C)CC(=O)N)C(C)O)CO)CC(=O)N)CO)C(C)C)CCCN=C(N)N)CC7=CNC=N7)NC(=O)C(CSSCC(NC(=O)C8CCCN8C(=O)C(NC2=O)CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


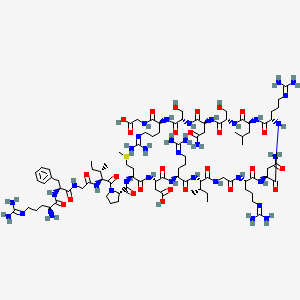
![2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethylsulfanyl]-3~{H}-quinazolin-4-one](/img/structure/B10819367.png)
![N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine](/img/structure/B10819374.png)
![N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B10819400.png)

![2-{[2-(4-{2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]ethyl}piperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B10819407.png)
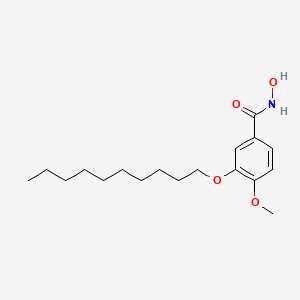
![(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1H-pyrazol-5-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-yl]morpholine](/img/structure/B10819417.png)
![2-[[5-(3,5-dichloropyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)propan-1-one](/img/structure/B10819428.png)
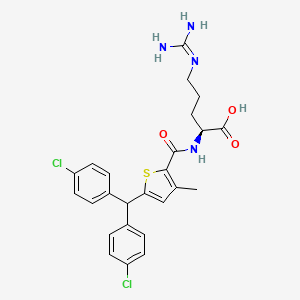

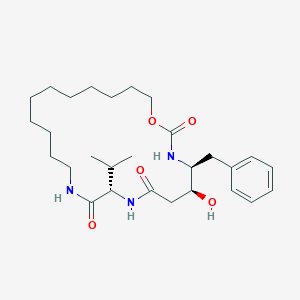
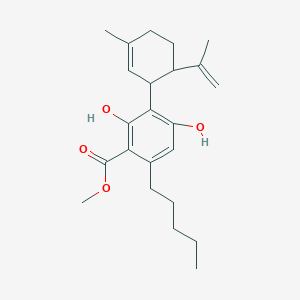
![(4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide](/img/structure/B10819457.png)
